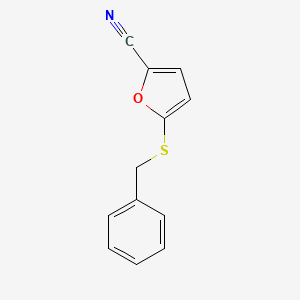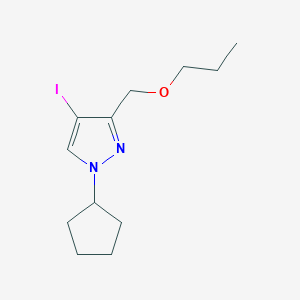![molecular formula C16H12F2N2O2S B2509212 2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide CAS No. 906783-71-9](/img/structure/B2509212.png)
2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide is a chemical entity that has not been directly described in the provided papers. However, related compounds with similar structural motifs have been studied. For instance, benzothiazole derivatives have been synthesized and applied to fluorescent probes for sensing pH and metal cations. These compounds exhibit high sensitivity to pH changes and selectivity for metal cations due to the high acidity of the fluorophenol moiety .
Synthesis Analysis
The synthesis of related compounds, such as 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, has been reported. This compound was synthesized from 2,6-difluorobenzoic acid and 3-amino-5-hydroxypyrazole in a multi-step process with an overall chemical yield of 1%. The synthesis involved a desmethylation step to produce a precursor for radiolabeling, which was then used to prepare a tracer for positron emission tomography (PET) imaging .
Molecular Structure Analysis
While the exact molecular structure of this compound is not discussed, the structure of benzothiazole analogs has been associated with the ability to function as fluorescent probes. The presence of electron-withdrawing fluorine atoms and the electron-donating methoxy group likely influence the electronic properties and acidity of the fluorophenol moiety, which are critical for the sensitivity and selectivity of these compounds .
Chemical Reactions Analysis
The chemical reactions involving benzothiazole derivatives typically include steps that modify the electronic properties of the molecule to enhance its function as a probe. For example, the desmethylation reaction mentioned in the synthesis of a related compound is a key step that allows for subsequent radiolabeling, which is essential for the compound's application in PET imaging .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly provided in the papers. However, the properties of similar benzothiazole derivatives suggest that they may have high sensitivity to pH and selectivity for certain metal cations. These properties are attributed to the structural features of the molecule, such as the acidity of the fluorophenol moiety and the presence of electron-withdrawing and electron-donating groups that affect the molecule's fluorescence and reactivity .
Wissenschaftliche Forschungsanwendungen
PET Imaging Agent Synthesis
A compound structurally related to 2,6-difluoro-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide was synthesized for potential use as a PET imaging agent for imaging B-Raf(V600E) in cancers. This research demonstrates the use of related compounds in developing diagnostic tools for cancer imaging, providing insight into tumor biology and the efficacy of targeted cancer therapies (Wang, Gao, Miller, & Zheng, 2013).
Anti-inflammatory and Analgesic Agents
Another study focused on the synthesis of novel compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic properties. These findings illustrate the therapeutic potential of structurally related compounds in treating pain and inflammation, contributing to the development of new medications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Alzheimer's Disease Treatment
Research into 5-aroylindoles acting as selective histone deacetylase 6 inhibitors shows promise for ameliorating Alzheimer's disease phenotypes. This indicates the potential of related chemical structures in neuroprotective strategies and treatments for neurodegenerative diseases (Lee et al., 2018).
Sigma-2 Receptor Imaging
Fluorine-18-labeled benzamide analogues were synthesized and evaluated for their ability to image the sigma2 receptor status of solid tumors via PET. This research highlights the application of benzamide derivatives in cancer diagnosis and monitoring, providing valuable tools for personalized medicine approaches (Tu et al., 2007).
Antibacterial Drug Research
A study on 2,6-difluorobenzamides explored their use as antibacterial drugs, focusing on their ability to interfere with bacterial cell division by inhibiting the protein FtsZ. This underscores the importance of benzamide derivatives in developing new antibacterial agents to combat resistant bacterial strains (Straniero, Suigo, Lodigiani, & Valoti, 2023).
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit cox-1 . COX-1, or cyclooxygenase-1, is an enzyme that plays a key role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse functions including the mediation of inflammatory responses .
Mode of Action
Similar compounds have been shown to inhibit cox-1 . This inhibition could potentially reduce the production of prostaglandins, thereby modulating inflammatory responses .
Biochemical Pathways
By inhibiting cox-1, it could potentially affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins . This could have downstream effects on inflammation and pain signaling.
Result of Action
If it acts similarly to other cox-1 inhibitors, it could potentially reduce inflammation and pain by decreasing the production of prostaglandins .
Eigenschaften
IUPAC Name |
2,6-difluoro-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12F2N2O2S/c1-8-6-7-11(22-2)13-14(8)23-16(19-13)20-15(21)12-9(17)4-3-5-10(12)18/h3-7H,1-2H3,(H,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHIKOTWRMDFUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)NC(=O)C3=C(C=CC=C3F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12F2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Pyridin-2-yl-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2509131.png)



![1-(Chloromethyl)-3-(3-ethylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2509137.png)



![N1-[5-(trifluoromethyl)pyridin-2-yl]propane-1,3-diamine](/img/structure/B2509143.png)


![N-[3-(3-methoxyphenyl)-1-methyl-4-oxoquinolin-2-yl]propanamide](/img/structure/B2509146.png)
![N-[2-(1-Adamantyl)ethyl]-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2509149.png)
